
N-Lauryldiethanolamine
Overview
Description
N-Lauryldiethanolamine (CAS: 1541-67-9) is a tertiary amine with the chemical formula C₁₆H₃₅NO₂ and a molecular weight of 273.45 g/mol. It is a colorless to pale yellow liquid with a faint odor, primarily used as an antistatic agent in plastic manufacturing to prevent static charge accumulation . Its physicochemical properties include a calculated logP of 3.2 and pKa of 9.2, making it lysosomotropic—weakly alkaline compounds that accumulate in lysosomes, leading to lysosomal swelling and cytotoxicity at concentrations ≥10 µM .
In biological assays, this compound demonstrates potent inhibitory effects on cell growth (EC₅₀: 30 µM in U2OS cells) and disrupts cholesterol homeostasis . It is classified under Cramer Class III, indicating high toxicity risk, necessitating stringent regulatory controls in industrial applications .
Preparation Methods
Laboratory-Scale Synthesis Methods
Alkylation of Diethanolamine with 1-Bromododecane
The most well-documented laboratory method for synthesizing N-Lauryldiethanolamine involves the alkylation of diethanolamine with 1-bromododecane. This nucleophilic substitution reaction proceeds via the following stoichiometry:
{12}\text{H}{25}\text{Br} + \text{HN}(\text{CH}2\text{CH}2\text{OH})2 \rightarrow \text{C}{16}\text{H}{35}\text{NO}2 + \text{HBr}
Reaction Conditions and Parameters
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Catalysts : Potassium carbonate (K₂CO₃) and potassium iodide (KI) are employed to enhance reaction efficiency. KI acts as a phase-transfer catalyst, while K₂CO₃ neutralizes HBr, shifting the equilibrium toward product formation .
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Solvent : Acetonitrile is preferred due to its polar aprotic nature, which facilitates the dissolution of reactants and catalysts .
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Temperature and Duration : The reaction is conducted under reflux (82°C) for 12 hours in an inert nitrogen atmosphere to prevent oxidation .
Typical Yield : 70–85% after purification .
Table 1: Standard Laboratory Synthesis Protocol
Parameter | Specification |
---|---|
Reactants | 1-Bromododecane, Diethanolamine |
Molar Ratio | 1:1.2 (1-Bromododecane:Diethanolamine) |
Catalysts | K₂CO₃ (1.5 equiv), KI (0.1 equiv) |
Solvent | Acetonitrile |
Temperature | 82°C (reflux) |
Reaction Time | 12 hours |
Atmosphere | Nitrogen |
Workup | Filtration, solvent evaporation |
Purification | Column chromatography |
Optimization of Reaction Conditions
Variations in catalysts, solvents, and stoichiometry significantly impact yield and purity:
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Catalyst Systems :
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Solvent Screening :
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Temperature Modulation :
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Reducing the temperature to 60°C extends the reaction time to 24 hours without improving yield.
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Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial production scales the alkylation reaction using continuous flow reactors to enhance efficiency and consistency. Key advantages include:
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Higher Throughput : 10–20x greater productivity compared to batch reactors.
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Improved Heat Management : Enables precise temperature control, reducing side reactions .
Table 2: Batch vs. Continuous Flow Reactor Performance
Metric | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Annual Capacity | 500 tons | 8,000 tons |
Reaction Time | 12 hours | 2 hours |
Purity | 92–95% | 97–99% |
Energy Consumption | High | Moderate |
Advanced Purification Methods
Industrial facilities employ fractional distillation and thin-film evaporation to achieve >99% purity. Residual solvents and unreacted diethanolamine are removed via multistage vacuum distillation .
Comparative Analysis of Synthesis Routes
Alternative Alkylating Agents
While 1-bromododecane is standard, 1-chlorododecane has been explored but requires harsher conditions (e.g., 120°C, 24 hours) and offers no yield advantage .
Purification and Characterization
Chromatographic Techniques
Laboratory-scale purification typically employs silica gel column chromatography with ethyl acetate/methanol (9:1) as the eluent .
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: N-Lauryldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces amines.
Substitution: Yields substituted derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
N-LA has been investigated for its potential therapeutic effects, particularly in cancer research and as an antimicrobial agent.
- Anticancer Activity : Research indicates that N-LA exhibits significant inhibitory effects on the proliferation and invasion of human lung adenocarcinoma cells (A549). This suggests its potential as a candidate for developing new cancer therapies .
- Antimicrobial Properties : N-LA has demonstrated antibacterial and antifungal activities. Its efficacy against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae highlights its potential use in developing antimicrobial agents .
Industrial Applications
N-LA serves as an additive in various industrial processes, particularly in polymer production.
- Polymer Additive : It is commonly used as an antistatic agent in plastics, enhancing the performance of materials by reducing static electricity build-up. This application is crucial in manufacturing processes where static can lead to defects or hazards .
- Surfactant : Due to its amphiphilic nature, N-LA is utilized in formulating surfactants for cleaning products and emulsifiers in cosmetic formulations. This property allows it to stabilize emulsions and enhance the solubility of active ingredients .
Environmental Safety
The environmental implications of using N-LA are significant, especially concerning its toxicity and biodegradability.
- Toxicological Assessments : Studies have classified N-LA with a high toxic hazard rating (Cramer class III), indicating potential risks associated with its use. Toxicological assessments are essential for understanding its impact on human health and the environment .
- Biodegradation Studies : Research into the biodegradability of N-LA is ongoing, with findings suggesting that while it possesses beneficial properties for industrial applications, careful management is required to mitigate environmental risks .
Case Study 1: Anticancer Research
In a study focusing on lung adenocarcinoma cells, N-LA was shown to inhibit cell migration and invasion effectively. The research employed high-resolution mass spectrometry techniques to analyze the compound's effects at molecular levels, providing insights into its mechanisms of action against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of N-LA derived from endophytic bacteria. The compound exhibited potent activity against several pathogens, suggesting its potential role in developing new therapeutic agents for treating infections .
Mechanism of Action
The mechanism of action of N-Lauryldiethanolamine primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and stabilization of emulsions . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
The biological and toxicological profiles of N-Lauryldiethanolamine were compared with three structurally distinct compounds:
Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) : Antioxidant degradant.
4-n-Nonylphenol: Precursor for non-ionic surfactants/antioxidants.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) : Photoinitiator.
Table 1: Comparative Analysis of Key Properties
Lysosomotropic Behavior
This compound’s lysosomotropic nature (logP >2, pKa 6.5–11) differentiates it from bDtBPP and TPO. Its accumulation in lysosomes triggers apoptotic signaling at ≥10 µM, a mechanism absent in the other compounds .
Research Findings and Implications
- QSAR Limitations : Computational toxicity models (QSAR) failed to predict CPA outcomes, underscoring the need for empirical assays like CPA to capture complex biological effects .
- Serum Effects: this compound’s lower sensitivity in U2OS cells (vs. CHO cells) was attributed to serum presence in assays, emphasizing experimental condition variability .
Biological Activity
N-Lauryldiethanolamine (LDE) is an alkanolamine compound synthesized from lauric acid and diethanolamine. Its unique structure, featuring a long hydrocarbon chain and two hydroxyethyl groups, imparts significant surfactant properties, making it valuable in various industrial applications. This article explores the biological activity of LDE, including its antimicrobial, cytotoxic, and biochemical properties based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 241.42 g/mol
- Physical State : Colorless to light yellow viscous liquid at room temperature
The compound exhibits surfactant properties due to its amphiphilic nature, which is essential for its biological activities.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of LDE against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Klebsiella pneumoniae | 0.8 mg/mL |
The data indicates that LDE exhibits significant antibacterial activity, comparable to established antibiotics.
Cytotoxic Effects
LDE has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that LDE could induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
The IC values indicate that LDE possesses moderate cytotoxic effects, warranting further investigation into its mechanism of action.
Biochemical Mechanisms
The biological activity of LDE can be attributed to several biochemical mechanisms:
- Membrane Disruption : LDE's surfactant properties allow it to disrupt microbial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Inhibition of Enzymatic Activity : LDE can inhibit key enzymes involved in metabolic pathways of pathogens.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of LDE against Staphylococcus aureus demonstrated a significant reduction in bacterial viability when treated with varying concentrations of the compound. The results indicated a dose-dependent response, confirming the compound's potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
In a controlled experiment involving HeLa cells, treatment with LDE resulted in increased apoptosis markers, including caspase activation and DNA fragmentation. This suggests that LDE may activate apoptotic pathways, providing insights into its potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing N-Lauryldiethanolamine in laboratory settings?
this compound is synthesized via the reaction of lauryl amine with ethylene oxide under controlled conditions. Characterization typically involves:
- HPLC analysis to confirm purity (>95% as per industrial standards) .
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify molecular structure (e.g., confirming the presence of diethanolamine moieties and lauryl chains) .
- Mass spectrometry (exact mass: 273.2668) for molecular weight validation .
- Safety protocols : Follow GHS guidelines for skin/eye irritation (Category 2A) and use personal protective equipment (PPE) during handling .
Q. How should researchers design experiments to assess this compound’s leaching behavior from plastic materials?
- Extraction methods : Use methanol or food simulants to mimic real-world leaching conditions, as demonstrated in studies on polyethylene (PE) and polypropylene (PP) samples .
- Analytical detection : Employ LC-MS to identify the compound at trace levels (e.g., Feature 273.2658@7.19) .
- Statistical validation : Compare washed vs. unwashed samples using t-tests (e.g., no significant difference at p > 0.1 in leaching intensity) .
- Environmental controls : Maintain consistent temperature (+4°C storage) to prevent degradation .
Q. What are the critical safety considerations for handling this compound in laboratory environments?
- Risk mitigation : Adhere to GHS safety labels for skin corrosion/irritation (Category 2) and eye damage (Category 2A). Use fume hoods and avoid direct contact .
- First aid : Rinse eyes/skin with water for 15 minutes upon exposure and seek medical evaluation .
- Waste disposal : Classify as non-environmentally hazardous but follow institutional guidelines for amine-containing waste .
Advanced Research Questions
Q. How can contradictory data on this compound’s leaching persistence be resolved?
- Sample preparation : Standardize washing protocols (e.g., detergent type, rinse cycles) to reduce variability .
- Matrix effects : Account for polymer crystallinity (PE vs. PP) and additive interactions using differential scanning calorimetry (DSC) .
- Longitudinal studies : Monitor leaching over extended periods to assess time-dependent release patterns.
Q. What mechanistic approaches are used to study this compound’s cytotoxicity?
- In vitro assays : Conduct cell viability tests (e.g., MTT assays) with dose-response curves. Note inhibitory effects starting at 30 µM and cholesterol homeostasis disruption at 3 µM .
- Transcriptomic analysis : Use RNA sequencing to identify pathways affected (e.g., lipid metabolism genes).
- Comparative toxicology : Contrast results with structurally similar surfactants to isolate toxicity mechanisms.
Q. How should researchers address gaps in toxicological data for risk assessment?
- Literature reviews : Apply PRISMA guidelines to systematically identify missing data (e.g., chronic exposure studies) .
- Predictive modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate LD50 and NOAEL values.
- Collaborative studies : Partner with toxicology labs to validate in silico predictions via in vivo testing .
Q. What methodologies optimize the detection of this compound in complex environmental matrices?
- Sample preconcentration : Use solid-phase extraction (SPE) with C18 cartridges to enhance sensitivity.
- High-resolution MS : Employ Orbitrap or TOF-MS for accurate mass identification (e.g., 273.2658 m/z) .
- Quality control : Include internal standards (e.g., deuterated analogs) to correct for matrix interference .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Detailed reporting : Follow NIH guidelines for documenting experimental conditions (e.g., solvent purity, temperature) .
- Data sharing : Publish raw chromatograms and spectral data in supplementary materials.
- Inter-lab validation : Participate in round-robin trials to harmonize analytical protocols .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 3 µM vs. 30 µM) to assess significance .
- Power analysis : Pre-determine sample sizes to ensure adequate detection of effect sizes (e.g., 61% induction at 3 µM) .
Q. How should systematic reviews on this compound’s applications be structured?
- Scoping frameworks : Use Arksey & O’Malley’s methodology to map research trends and gaps (e.g., food contact materials vs. industrial uses) .
- Meta-analysis : Pool toxicity data using random-effects models to account for heterogeneity .
- Stakeholder consultation : Engage polymer scientists and regulators to prioritize research needs .
Properties
IUPAC Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNBVMJTSYZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042090 | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-67-9 | |
Record name | Lauryldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1541-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lauryldiethanolamine | |
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Record name | N-Lauryldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-(dodecylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(dodecylimino)bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798 | |
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Record name | LAURYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A | |
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Retrosynthesis Analysis
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